molecular formula C10H20N5O11P B1654710 Guanosine 5'-monophosphate hydrate CAS No. 26166-34-7

Guanosine 5'-monophosphate hydrate

Cat. No.: B1654710
CAS No.: 26166-34-7
M. Wt: 417.27 g/mol
InChI Key: GDVRLXWOAKUVHM-CYCLDIHTSA-N
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Description

. It is a derivative of guanosine and is commonly found in RNA. This compound is essential for the synthesis of RNA and is involved in various cellular functions, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine 5'-monophosphate hydrate can be synthesized through several methods, including chemical synthesis and enzymatic methods. One common synthetic route involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fermentation processes using microorganisms such as yeast. The yeast is cultured in nutrient-rich media, and the guanosine nucleotides are extracted and purified through various chromatographic techniques. The final product is then crystallized to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Guanosine 5'-monophosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other nucleotides and nucleosides.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

  • Substitution: Various nucleophiles and electrophiles are used to substitute functional groups in the compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of guanosine diphosphate (GDP) and guanosine triphosphate (GTP).

  • Reduction: Reduction reactions can produce guanosine and other reduced forms of the nucleotide.

  • Substitution: Substitution reactions can result in the formation of modified nucleotides with altered functional groups.

Scientific Research Applications

Guanosine 5'-monophosphate hydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleotide analogs and other biologically active compounds. In biology, it is essential for studying RNA synthesis and function. In medicine, it is used in the development of antiviral and anticancer drugs. In industry, it is utilized in the production of nutritional supplements and food additives.

Mechanism of Action

The mechanism by which Guanosine 5'-monophosphate hydrate exerts its effects involves its role as a precursor for the synthesis of RNA. It is incorporated into RNA molecules during transcription, where it pairs with cytosine to form the G-C base pair. This base pairing is crucial for the stability and function of RNA molecules. Additionally, this compound is involved in signal transduction pathways, where it acts as a secondary messenger to transmit signals within cells.

Comparison with Similar Compounds

  • Adenosine monophosphate (AMP)

  • Cytidine monophosphate (CMP)

  • Uridine monophosphate (UMP)

  • Thymidine monophosphate (TMP)

  • Inosine monophosphate (IMP)

Properties

CAS No.

26166-34-7

Molecular Formula

C10H20N5O11P

Molecular Weight

417.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate

InChI

InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

GDVRLXWOAKUVHM-CYCLDIHTSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O

Key on ui other cas no.

85-32-5

sequence

G

Synonyms

5' Guanylic Acid
5'-GMP
5'-Guanylic Acid
5'-Monophosphate, Guanosine
Acid, 5'-Guanylic
Acid, Guanylic
Guanosine 5' Monophosphate
Guanosine 5'-Monophosphate
Guanosine Monophosphate
Guanylic Acid
Monophosphate, Guanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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